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Compound of Interest

Compound Name: GB110

Cat. No.: B15570142 Get Quote

An in-depth analysis of the novel galectin-3 inhibitor, GB1107, benchmarked against current

standards of care for fibrotic diseases. This guide provides a comprehensive comparison of

GB1107 with established antifibrotic agents, offering researchers, scientists, and drug

development professionals a data-driven assessment of its translational potential.

Executive Summary
GB1107 is a potent and selective, orally active inhibitor of galectin-3 (Gal-3) with a dissociation

constant (Kd) of 37 nM for human Galectin-3.[1][2] Preclinical studies have demonstrated its

potential in both oncology and fibrosis. In the context of fibrotic diseases, particularly liver

fibrosis, GB1107 has shown promising results by attenuating disease progression. This guide

focuses on the anti-fibrotic potential of GB1107, comparing it with the two leading approved

treatments for idiopathic pulmonary fibrosis (IPF), nintedanib and pirfenidone. While GB1107

presents a novel mechanism of action with compelling preclinical data, its translational potential

is currently limited by the absence of clinical trial data.

Comparative Data at a Glance
The following tables summarize the key characteristics and available efficacy data for GB1107,

nintedanib, and pirfenidone.

Table 1: General Characteristics of Anti-fibrotic Agents
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Feature GB1107 Nintedanib Pirfenidone

Target Galectin-3[1][2]

Tyrosine kinases

(VEGF, FGF, PDGF

receptors)[3]

Pleiotropic, including

reduction of fibroblast

proliferation and

collagen synthesis[3]

Mechanism of Action

Inhibition of Gal-3, a

pro-fibrotic β-

galactoside binding

lectin[4]

Inhibition of multiple

signaling pathways

involved in

proliferation,

migration, and

transformation of

fibroblasts[3]

Modulation of multiple

pathways to decrease

fibroblast proliferation

and collagen

production[3]

Administration
Oral (in preclinical

models)[1][4]
Oral[3] Oral[3]

Selectivity
>1000-fold selectivity

over other galectins[4]

Multi-target kinase

inhibitor

Broad, pleiotropic

effects

Clinical Status Preclinical

Approved for IPF and

other fibrotic interstitial

lung diseases

Approved for IPF

Table 2: Preclinical and Clinical Efficacy Data
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Parameter
GB1107 (Liver
Fibrosis Model)

Nintedanib (IPF
Clinical Trials)

Pirfenidone (IPF
Clinical Trials)

Key Efficacy Endpoint

Reduction in liver

fibrosis, plasma

transaminases, and

liver Gal-3[4]

Reduction in the

annual rate of decline

in Forced Vital

Capacity (FVC)[3]

Reduction in disease

progression[3]

Reported Efficacy

Significantly reduced

liver fibrosis in a CCl4-

induced mouse

model[4]

Significant reduction

in FVC decline (125.2

ml difference vs.

placebo) in INPULSIS

trials[3]

Shown to reduce

disease progression

by 30% in a meta-

analysis of clinical

trials[3]

Animal Model / Study

Population

CCl4-induced liver

fibrosis in mice[4]

Patients with

Idiopathic Pulmonary

Fibrosis (IPF)

Patients with

Idiopathic Pulmonary

Fibrosis (IPF)

Mechanism of Action and Signaling Pathways
GB1107: Targeting Galectin-3

Galectin-3 is a key player in fibrosis, promoting the differentiation of fibroblasts into

myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition. By

inhibiting Gal-3, GB1107 directly interferes with this pro-fibrotic signaling cascade.
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Caption: GB1107 inhibits Galectin-3, blocking fibroblast to myofibroblast differentiation.

Nintedanib and Pirfenidone: Broader Anti-fibrotic Mechanisms

Nintedanib and pirfenidone act on multiple pathways involved in fibrosis, which contributes to

their clinical efficacy but also to their side-effect profiles.
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Caption: Nintedanib and Pirfenidone target multiple pro-fibrotic pathways.

Key Experimental Protocols
GB1107 in a Mouse Model of Liver Fibrosis[4]

Animal Model: Liver fibrosis was induced in mice by intraperitoneal injection of carbon

tetrachloride (CCl4) twice weekly for 8 weeks.

Treatment: GB1107 was administered orally once daily at a dose of 10 mg/kg for the last 4

weeks of CCl4 treatment.

Assessment of Fibrosis: Fibrosis was quantified by picrosirius red staining of formalin-fixed

paraffin-embedded (FFPE) liver sections.

Biomarker Analysis: Liver enzymes, Galectin-3, and other downstream biomarkers were

measured in both liver tissue and plasma samples.

Gene Expression Analysis: RNA sequencing was performed on whole liver tissue to identify

differentially expressed genes between treatment groups. Pathway enrichment analysis was

conducted to determine the biological pathways affected by GB1107 treatment.

Fibrosis Induction
(CCl4 for 8 weeks)

GB1107 Treatment
(10 mg/kg/day, oral, weeks 5-8)

Euthanasia and
Sample Collection

Histological Analysis
(Picrosirius Red Staining)

Biomarker Analysis
(Liver enzymes, Gal-3)

RNA Sequencing and
Pathway Analysis
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Click to download full resolution via product page

Caption: Experimental workflow for evaluating GB1107 in a mouse model of liver fibrosis.

Translational Potential and Future Directions
GB1107 demonstrates significant promise as a novel anti-fibrotic agent due to its high

selectivity for Galectin-3, a well-validated target in fibrosis. The preclinical data in a robust

model of liver fibrosis are encouraging, showing a clear attenuation of the fibrotic process.[4]

However, the translational potential of GB1107 is currently hampered by a lack of clinical data.

In contrast, nintedanib and pirfenidone are approved drugs with well-established efficacy and

safety profiles in large patient populations.[3]

Key considerations for the future development of GB1107 include:

Initiation of Clinical Trials: Phase 1 clinical trials are necessary to establish the safety,

tolerability, and pharmacokinetic profile of GB1107 in humans.

Exploration in Other Fibrotic Diseases: Given the role of Galectin-3 in various fibrotic

conditions, the efficacy of GB1107 should be investigated in models of idiopathic pulmonary

fibrosis, renal fibrosis, and cardiac fibrosis.

Combination Therapies: The unique mechanism of action of GB1107 suggests that it could

be used in combination with existing anti-fibrotic drugs to achieve synergistic effects and

potentially lower the required doses, thereby reducing side effects.

Biomarker Development: Identification of predictive biomarkers for patient response to

GB1107 would be crucial for patient stratification in future clinical trials.

In conclusion, while GB1107 is a promising preclinical candidate, significant further research

and clinical development are required to ascertain its translational potential and its place in the

therapeutic landscape for fibrotic diseases. Its novel mechanism of action offers a compelling

rationale for its continued investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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